(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
説明
The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone" features a pyrazolo-oxazine core fused with a piperazine moiety modified by a methylsulfonyl group. This structure combines a bicyclic heterocycle (pyrazolo-oxazine) with a sulfonamide-like substituent, conferring unique electronic and steric properties.
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-21(18,19)15-6-4-14(5-7-15)11(17)10-9-13-16-3-2-8-20-12(10)16/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRYGPCWZLRMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C3N(CCCO3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[5,1-b][1,3]oxazine core and subsequent modifications to introduce the piperazine moiety. The synthetic route often utilizes various reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) for coupling reactions, facilitating the formation of the desired methanone structure.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate moderate to excellent activity against various bacterial strains. A comparative study highlighted that certain substitutions on the piperazine ring enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be explored further for optimization .
| Compound | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Moderate | 32 |
| Compound B | Excellent | 8 |
| Target Compound | Moderate | 16 |
Anticancer Activity
Recent studies have also focused on the anticancer potential of pyrazolo compounds. For example, similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. The compound under review may inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis . In vitro studies demonstrated that modifications to the pyrazolo structure could enhance cytotoxic effects against various cancer cell lines.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the inhibition of specific kinases and enzymes plays a crucial role in its activity. For instance, studies suggest that compounds with similar frameworks can inhibit serine/threonine-protein kinases and affect pathways involving AKT and mTOR .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolo derivatives found promising results against resistant strains of bacteria. The target compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for further development .
Case Study 2: Antitumor Activity
In vivo studies using xenograft models demonstrated that compounds similar to the target molecule effectively reduced tumor size by modulating immune responses and inhibiting angiogenesis. These findings suggest a dual mechanism involving both direct cytotoxicity and immunomodulation .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between the target compound and related analogs:
*Calculated based on molecular formula (C₁₄H₁₉N₅O₃S).
Key Observations:
- Structural Flexibility vs. Rigidity: The target compound’s methanone linker and piperazine group offer conformational flexibility compared to the azetidine-containing cyclopenta-pyridazine derivative, which may restrict binding to certain targets .
- Solubility : GDC-2394’s basic amines enhance solubility, whereas the methylsulfonyl group in the target compound could reduce solubility unless counterbalanced by other polar groups .
Research Findings and Implications
a. NLRP3 Inhibition and Toxicity Considerations
GDC-2394, a pyrazolo-oxazine sulfonylurea, demonstrated renal toxicity in preclinical studies due to precipitation but was optimized via amine substitutions to improve solubility . The target compound’s methylsulfonyl group may reduce precipitation risk compared to sulfonylureas, though its metabolic stability remains untested.
c. Physicochemical Properties
The methanol derivative () has a lower molecular weight (154.17 g/mol) and higher polarity than the target compound, highlighting the impact of the piperazine-methanone extension on lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
